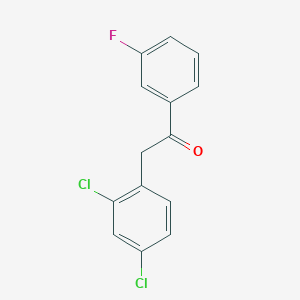

2-(2,4-Dichlorophenyl)-1-(3-fluorophenyl)ethanone

Description

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)-1-(3-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2FO/c15-11-5-4-9(13(16)8-11)7-14(18)10-2-1-3-12(17)6-10/h1-6,8H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNZJYMRPWXDDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-1-(3-fluorophenyl)ethanone typically involves the reaction of 2,4-dichlorobenzaldehyde with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-1-(3-fluorophenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-1-(3-fluorophenyl)ethanone is an organic compound with a dichlorophenyl group and a fluorophenyl group attached to an ethanone backbone. It has potential applications in pharmaceuticals and agrochemicals due to its halogen substituents, which can influence its chemical reactivity and biological activity.

Potential Applications

- Antimicrobial Properties: Preliminary studies suggest that this compound exhibits potential antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.

- Anti-inflammatory and Anti-cancer Activities: Compounds with similar structures have demonstrated anti-inflammatory and anti-cancer activities, suggesting that this compound may also possess therapeutic potential in these areas.

- Inhibition of Enzymes/Receptors: Studies have indicated that compounds with similar structures can inhibit specific enzymes or receptors involved in disease pathways.

Structural Comparison

Several compounds share structural similarities with this compound.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethanone | Similar dichlorinated structure | Antimicrobial properties |

| 2-(2,6-Dichlorophenyl)-1-(4-fluorophenyl)ethanone | Different dichloro substitution | Anti-inflammatory effects |

| 2-(4-Bromophenyl)-1-(3-fluorophenyl)ethanone | Bromine instead of chlorine | Potential anticancer activity |

These comparisons highlight the importance of specific halogen substitutions for reactivity and biological activity.

Other compounds with similar applications

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-1-(3-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed effects. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of diarylketones are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Key Observations :

- Antifungal Activity : Imidazole/triazole-substituted derivatives (e.g., sertaconazole, oxiconazole) exhibit potent antifungal activity due to azole-mediated inhibition of ergosterol biosynthesis . The target compound lacks an azole group, which may reduce antifungal efficacy but could offer reduced toxicity.

- Lipophilicity : Chlorine and fluorine substituents increase logP values, enhancing membrane permeability. The 2,4-dichlorophenyl group is optimal for fungal CYP51 binding .

- Metabolic Stability: Fluorine at the 3-position may slow oxidative metabolism compared to non-fluorinated analogs .

Physicochemical Properties

- Molecular Weight: The target compound (~265.06 g/mol) is heavier than simpler analogs like 1-(2,4-dichlorophenyl)ethanone (189.04 g/mol) due to the fluorophenyl group .

- Melting Point: Chlorinated analogs (e.g., 1-(2,4-dichlorophenyl)-2-hydroxyethanone) typically exhibit high melting points (~192°C), suggesting crystallinity .

- Solubility : Low aqueous solubility is common due to aromatic chlorination; solubility may improve with polar oxime or nitrate modifications (e.g., oxiconazole nitrate) .

Biological Activity

2-(2,4-Dichlorophenyl)-1-(3-fluorophenyl)ethanone is an organic compound recognized for its diverse biological activities, particularly in the fields of pharmacology and agrochemistry. The compound's structure, featuring a dichlorophenyl group and a fluorophenyl group attached to an ethanone backbone, enhances its reactivity and potential therapeutic applications.

- Molecular Formula : C14H11Cl2F

- CAS Number : 1179892-14-8

- SMILES Notation : Cc1ccc(Cl)cc1ClC(=O)c1cccc(F)c1

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, indicating potential for therapeutic use in inflammatory diseases.

- Anticancer Activity : Compounds with structural similarities have shown promise in inhibiting cancer cell proliferation, warranting further investigation into this compound's potential in oncology .

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets. It may inhibit certain enzymes or receptors implicated in disease pathways. Further studies are required to elucidate these mechanisms and the compound's binding affinities to various biological targets .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of compounds structurally similar to this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethanone | Similar dichlorinated structure | Antimicrobial properties |

| 2-(2,6-Dichlorophenyl)-1-(4-fluorophenyl)ethanone | Different dichloro substitution | Anti-inflammatory effects |

| 2-(4-Bromophenyl)-1-(3-fluorophenyl)ethanone | Bromine instead of chlorine | Potential anticancer activity |

This comparison highlights the unique aspects of this compound due to its specific halogen substitutions.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

- Antimicrobial Activity Study :

-

Anti-inflammatory Potential :

- Research has indicated that similar compounds can modulate inflammatory pathways, suggesting that this compound may also have therapeutic applications in treating inflammatory diseases.

- Anticancer Activity :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,4-dichlorophenyl)-1-(3-fluorophenyl)ethanone, and how do reaction conditions influence yield and purity?

- Methodology :

- Friedel-Crafts Acylation : Use 3-fluorobenzene and 2,4-dichlorophenyl acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Monitor temperature (0–5°C for initiation, then room temperature) to minimize side reactions like polyacylation .

- Chlorination of Precursors : Start with 1-(3-fluorophenyl)ethanone and employ chlorinating agents (e.g., SOCl₂ or PCl₅) at 80–100°C. Use inert solvents (e.g., dichloromethane) to control exothermicity and reduce decomposition .

- Critical Parameters :

- Purity (>95%) requires post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Yield optimization depends on stoichiometric ratios (e.g., 1:1.2 for acyl chloride to aromatic substrate) .

Q. How can the structural identity and purity of this compound be validated experimentally?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for dichlorophenyl; δ 6.8–7.3 ppm for fluorophenyl) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 302.97 (calculated for C₁₄H₈Cl₂FO) .

- X-ray Crystallography : For unambiguous confirmation of stereoelectronic effects, particularly halogen and fluorine interactions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the dichlorophenyl and fluorophenyl groups in cross-coupling reactions?

- Electronic Effects :

- The electron-withdrawing 2,4-dichlorophenyl group activates the ketone toward nucleophilic attack (e.g., Grignard reagents), while the 3-fluorophenyl moiety directs electrophilic substitution to the para position due to fluorine’s −I/+M effects .

- Steric Considerations : Ortho-substituted chlorines hinder planarization, reducing reaction rates in SNAr (nucleophilic aromatic substitution) by ~30% compared to mono-chlorinated analogs .

Q. How do computational studies (e.g., DFT) predict the compound’s binding affinity in enzyme inhibition assays?

- Methods :

- Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions .

- Molecular docking (AutoDock Vina) against target enzymes (e.g., cytochrome P450) reveals binding energies (−8.2 to −9.5 kcal/mol), with halogen bonds (C–Cl···O) stabilizing ligand-receptor complexes .

- Validation : Correlate computational predictions with experimental IC₅₀ values from kinetic assays (e.g., fluorometric assays for CYP3A4 inhibition) .

Q. What strategies resolve contradictions in reported spectroscopic data for fluorinated aromatic ketones?

- Common Discrepancies :

- Variable ¹⁹F NMR shifts (±0.5 ppm) due to solvent polarity (CDCl₃ vs. DMSO-d₆) .

- MS fragmentation patterns differing by ionization mode (ESI+ vs. EI) .

- Resolution Protocol :

- Standardize solvent systems and internal references (e.g., CFCl₃ for ¹⁹F NMR).

- Cross-validate spectral data with structurally analogous compounds (e.g., 1-(2,3-difluorophenyl)ethanone) .

Safety and Compliance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.